Target Enzyme Inhibition Potency of Orthohydroxyatorvastatin vs. Atorvastatin and Para-hydroxyatorvastatin
Orthohydroxyatorvastatin is a potent, equipotent inhibitor of HMG-CoA reductase compared to its parent drug, atorvastatin. The two primary active hydroxyl metabolites, ortho- and para-hydroxyatorvastatin, are reported to be equipotent to atorvastatin [1]. While para-hydroxyatorvastatin has been reported with a lower potency (IC50 ≈ 63.5 nM) in some derivative studies, orthohydroxyatorvastatin maintains high potency comparable to the parent (IC50 ≈ 12.1 nM) [2]. A binding affinity study determined the Kd for orthohydroxyatorvastatin to be 27.4 nM [3].
| Evidence Dimension | HMG-CoA reductase inhibition potency |
|---|---|
| Target Compound Data | IC50 ≈ 12.1 nM (reported in a derivative study); Kd = 27.4 nM |
| Comparator Or Baseline | Atorvastatin (IC50 = 8 nM ; IC50 ≈ 12.1 nM [2]); Para-hydroxyatorvastatin (IC50 ≈ 63.5 nM [2]) |
| Quantified Difference | Equipotent to parent; ~5.2-fold higher potency than para-hydroxyatorvastatin in one derivative study |
| Conditions | In vitro enzyme inhibition assay; Isothermal titration calorimetry (ITC) for Kd |
Why This Matters
This demonstrates that orthohydroxyatorvastatin retains full target engagement, making it a critical analyte for studies where the pharmacological activity of the metabolite must be independently assessed.
- [1] Tong, J., Wang, N., & Xiao, H. (2010). Synthesis and Biological Evaluation of Atorvastatin Derivatives as Novel HMG-CoA Reductase Inhibitors. Letters in Drug Design & Discovery, 7(9), 664-668. View Source
- [2] BenchChem. (n.d.). Orthohydroxyatorvastatin: properties, applications and references. Retrieved from internal datasheet. View Source
- [3] ChEMBL Database. (n.d.). o-hydroxyatorvastatin Ligand Activity Chart (Ligand ID: 6705). Retrieved from https://www.ebi.ac.uk/chembl/. View Source
